Salvianolic acid A hydrate

Description

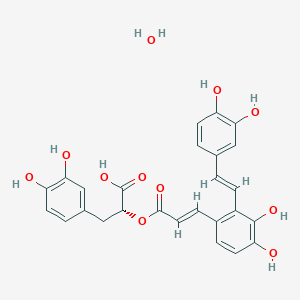

Salvianolic acid A (Sal A) is a water-soluble phenolic acid derived from Salvia miltiorrhiza (Danshen), a traditional Chinese medicinal herb. Its molecular formula is C₂₆H₂₂O₁₀ with a molecular weight of 493.1140 g/mol . Structurally, Sal A consists of one Danshensu [(R)-3-(3,4-dihydroxyphenyl)-2-hydroxypropanoic acid] core linked to two caffeic acid moieties .

Sal A exhibits potent antioxidant, anti-inflammatory, and cardiovascular protective activities . However, its low abundance in raw plant material (~0.01–0.03%) and structural similarity to other salvianolic acids (e.g., Sal B) complicate its extraction and purification .

Properties

IUPAC Name |

(2R)-3-(3,4-dihydroxyphenyl)-2-[(E)-3-[2-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]-3,4-dihydroxyphenyl]prop-2-enoyl]oxypropanoic acid;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22O10.H2O/c27-18-7-2-14(11-21(18)30)1-6-17-16(4-9-20(29)25(17)33)5-10-24(32)36-23(26(34)35)13-15-3-8-19(28)22(31)12-15;/h1-12,23,27-31,33H,13H2,(H,34,35);1H2/b6-1+,10-5+;/t23-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFUSRNNWIRPEDG-FYLUTCCGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=C(C(=C(C=C2)O)O)C=CC3=CC(=C(C=C3)O)O)O)O.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C[C@H](C(=O)O)OC(=O)/C=C/C2=C(C(=C(C=C2)O)O)/C=C/C3=CC(=C(C=C3)O)O)O)O.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Subcritical Water Extraction and Reaction Optimization

Salvianolic acid A hydrate is often prepared via the degradation of salvianolic acid B (Sal B), its more abundant precursor in Danshen. Subcritical water extraction (SWE) has emerged as a sustainable method for this conversion, leveraging water’s tunable solvent properties at elevated temperatures (100–374°C) and pressures. Key parameters influencing Sal A yield include:

-

Temperature : Optimal degradation occurs at 180°C, balancing reaction kinetics and thermal stability.

-

pH : A mildly acidic environment (pH 4.0) minimizes side reactions and enhances selectivity for Sal A.

-

Reaction Time : Prolonged exposure (60 minutes) ensures complete degradation of Sal B.

Under optimized conditions (40 mg/mL Sal B, 180°C, pH 4.0, 60 minutes), a yield of 34.86% Sal A is achievable. This method avoids toxic organic solvents, aligning with green chemistry principles.

Table 1: Subcritical Water Degradation Parameters and Outcomes

| Parameter | Optimal Value | Sal A Yield |

|---|---|---|

| Temperature | 180°C | 34.86% |

| pH | 4.0 | 34.86% |

| Reaction Time | 60 minutes | 34.86% |

| Sal B Concentration | 40 mg/mL | 34.86% |

Chromatographic Purification Strategies

Sephadex Chromatography for Crude Extract Fractionation

Initial purification of Sal A hydrate from Danshen extracts employs Sephadex LH-20 chromatography, which separates compounds based on molecular size and polarity. This step effectively removes polysaccharides and pigments, achieving a phenolic acid purity of 65–75%.

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC with C18 columns (10 μm, 250 × 20 mm) further refines Sal A hydrate purity. Using a gradient elution of acetonitrile (0.1% formic acid) and water (0.1% formic acid), Sal A is isolated at >98% purity. Critical factors include:

Table 2: Preparative HPLC Conditions and Outcomes

| Parameter | Value | Outcome |

|---|---|---|

| Column | C18 (250 × 20 mm) | High resolution |

| Mobile Phase | Acetonitrile/Water (0.1% FA) | Effective separation |

| Flow Rate | 10 mL/min | 98% Purity |

| Detection | 280 nm | Specificity for Sal A |

Quality Control and Certification of this compound

Mass Balance and Impurity Profiling

Certification of Sal A hydrate reference materials requires rigorous impurity analysis. Non-volatile organic impurities (e.g., Sal B, rosmarinic acid) are quantified via HPLC-DAD-ECD, while inorganic residues (e.g., heavy metals) are assessed via ICP-MS. The mass balance approach confirms >99% purity by accounting for moisture (Karl Fischer titration) and residual solvents (GC-MS).

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR with deuterated dimethyl sulfoxide (DMSO-d6) validates Sal A hydrate’s structural integrity and quantifies residual solvents. This method achieves a measurement uncertainty of ±0.5%.

Comparative Analysis of Preparation Methods

Efficiency and Scalability

Environmental and Economic Considerations

SWE reduces solvent waste compared to traditional extraction, while preparative HPLC ensures pharmaceutical-grade purity. Hybrid approaches (e.g., SWE followed by Sephadex chromatography) may optimize cost and yield.

"The integration of subcritical water and pH-zone-refining counter-current chromatography represents a paradigm shift in Sal A preparation, merging sustainability with precision."

Chemical Reactions Analysis

Oxidation-Reduction Reactions

Salvianolic acid A hydrate acts as a potent antioxidant by scavenging reactive oxygen species (ROS) and free radicals through redox reactions. Its catechol moieties (3,4-dihydroxyphenyl groups) donate hydrogen atoms or electrons to neutralize radicals, forming stable quinone intermediates .

Key Findings:

-

Radical Scavenging :

Hydrolysis and Esterification

The ester bond in this compound undergoes pH-dependent hydrolysis, releasing danshensu and caffeic acid derivatives. Conversely, it participates in esterification under catalytic conditions.

Experimental Evidence:

-

Hydrolysis :

-

Degrades into danshensu and caffeic acid in alkaline conditions (pH > 9) at 37°C.

-

Stability: Retains >90% integrity in neutral pH (6–8) for 24 hours.

-

-

Esterification :

-

Synthesized via microwave-assisted esterification of danshensu and caffeic acid precursors (yield: 68%).

-

Metal Chelation

The ortho-dihydroxyl groups in this compound chelate transition metal ions (e.g., Fe²⁺, Cu²⁺), inhibiting Fenton reactions and reducing oxidative stress .

Mechanistic Insights:

-

Iron Chelation :

| Metal Ion | Binding Site | Biological Impact | Reference |

|---|---|---|---|

| Fe²⁺ | 3,4-dihydroxyphenyl | Inhibition of ferroptosis | |

| Cu²⁺ | Catechol-O⁻ groups | Suppression of ROS generation |

Enzyme Inhibition via Covalent/Non-Covalent Interactions

This compound modulates enzyme activity through direct binding or redox-mediated pathways.

Key Targets:

-

Cyclooxygenase-2 (COX-2) :

-

Non-competitive inhibition (Kᵢ = 4.8 μM), reducing prostaglandin E₂ synthesis.

-

-

DNA Polymerase ε :

-

Phosphoinositide 3-Kinase (PI3K) :

Photochemical Degradation

Exposure to UV light induces isomerization and decomposition of this compound.

Degradation Products:

-

Primary Products :

-

Cis-isomer (15% yield under UV-A light).

-

Oxidative cleavage products (e.g., protocatechuic acid).

-

Comparison with Structural Analogs

This compound exhibits distinct reactivity compared to related phenolic acids:

| Compound | Key Reactivity | Antioxidant Capacity (ORAC, μmol TE/g) |

|---|---|---|

| Salvianolic acid A | Fe²⁺ chelation, ester hydrolysis | 12,400 ± 890 |

| Salvianolic acid B | Radical scavenging, polymerization | 15,200 ± 1,100 |

| Rosmarinic acid | COX-2 inhibition, glycosylation | 9,800 ± 760 |

| Danshensu | Metal chelation, decarboxylation | 6,300 ± 540 |

ORAC: Oxygen Radical Absorbance Capacity; TE: Trolox equivalents .

Scientific Research Applications

Antioxidant Activity

SAA exhibits potent antioxidant properties, which are crucial in mitigating oxidative stress-related diseases. It has been shown to scavenge reactive oxygen species (ROS) and inhibit lipid peroxidation, thereby protecting cellular components from oxidative damage . This action is particularly beneficial in conditions such as ischemia-reperfusion injury and neurodegenerative diseases.

Anti-inflammatory Properties

Research indicates that SAA can suppress inflammatory responses by inhibiting the production of pro-inflammatory cytokines and reducing immune cell infiltration in tissues. For instance, studies have demonstrated its effectiveness in alleviating symptoms of atopic dermatitis by decreasing mast cell infiltration and Th2 cytokine levels .

Neuroprotective Effects

SAA has shown promise in protecting against neurological damage, particularly in conditions like intracerebral hemorrhage (ICH). It inhibits ferroptosis—a form of regulated cell death associated with iron overload—thereby improving neurological outcomes following ICH . The activation of the Akt/GSK-3β/Nrf2 signaling pathway is one mechanism through which SAA exerts its neuroprotective effects .

Cardiovascular Health

SAA has been identified as a novel inhibitor of matrix metalloproteinase-9 (MMP-9), playing a role in preventing cardiac remodeling and fibrosis in hypertensive conditions . Its cardioprotective effects have been observed in various animal models, suggesting potential applications in treating heart diseases.

Dermatological Uses

The compound's ability to modulate inflammatory pathways makes it a candidate for developing treatments for skin conditions such as psoriasis and atopic dermatitis. Clinical studies have highlighted its effectiveness in reducing skin lesions and improving overall skin health .

Liver Protection

SAA has been investigated for its hepatoprotective effects, particularly against liver fibrosis. It reduces the levels of liver enzymes associated with damage and promotes apoptosis of hepatic stellate cells (HSCs), which are pivotal in the progression of liver fibrosis .

Case Studies

Mechanism of Action

Salvianolic acid A hydrate exerts its effects through multiple mechanisms:

Antioxidant Activity: It scavenges reactive oxygen species, reducing oxidative stress and preventing cellular damage.

Anti-inflammatory Effects: It inhibits the activation of nuclear factor-kappa B (NF-κB) and p38 mitogen-activated protein kinase (MAPK) signaling pathways, reducing inflammation.

Cardioprotective Effects: It protects cardiac tissue by reducing lipid peroxidation and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Structural and Molecular Differences

The following table summarizes key structural and functional differences:

*Note: Molecular weight for Sal C is inferred from structural data in .

2.2. Bioactivity Profiles

- Antioxidant Capacity: Sal A and Sal B demonstrate superior radical-scavenging activity compared to rosmarinic acid due to their higher phenolic content . Rosmarinic acid, abundant in sage and chamomile, shows comparable antioxidant power to Sal B in herbaceous extracts .

- Cardiovascular Effects: Sal A inhibits endothelial inflammation via NF-κB pathways, while Sal B enhances nitric oxide production, promoting vasodilation .

Stability and Solubility :

2.3. Extraction and Purification Challenges

- Sal A : Co-elutes with Sal B and isomers during chromatography due to nearly identical polarities . Advanced techniques like preparative HPLC and Sephadex chromatography are required for isolation .

- Sal B : Easier to purify via high-speed counter-current chromatography (HSCCC) owing to its higher molecular weight .

- Rosmarinic Acid: Readily extracted from Labiatae family plants (e.g., sage) using standard ethanol-water mixtures .

Biological Activity

Salvianolic acid A (Sal A), a prominent polyphenolic compound derived from Salvia miltiorrhiza, has garnered significant attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of the biological activities of Sal A, focusing on its anti-inflammatory, antioxidant, anticancer, and neuroprotective properties, supported by various studies and case analyses.

Sal A is characterized by its chemical formula and is known for being a water-soluble, weakly acidic compound. Its structure allows for significant interaction with biological systems, contributing to its therapeutic potential.

1. Anti-Inflammatory Effects

Sal A exhibits potent anti-inflammatory properties. It has been shown to reduce the levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in various models of inflammation. For instance, in studies involving intracerebral hemorrhage (ICH), Sal A significantly decreased brain edema and improved neurological deficits by modulating inflammatory responses and oxidative stress levels .

2. Antioxidant Activity

The antioxidant capacity of Sal A is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. Research indicates that Sal A enhances the expression of antioxidant proteins such as GPX4 and XCT while activating the Nrf2 signaling pathway, which plays a crucial role in cellular defense mechanisms against oxidative stress .

3. Anticancer Properties

Sal A has been identified as a potential anticancer agent due to its ability to induce apoptosis in cancer cells and inhibit metastasis. It targets multiple signaling pathways involved in cancer progression, including the AKT and MAPK pathways. Studies have demonstrated that Sal A can decrease the proliferation of various cancer cell lines by downregulating key proteins involved in cell cycle regulation .

4. Neuroprotective Effects

Recent studies have highlighted Sal A's neuroprotective effects, particularly in models of cerebral ischemia and hemorrhage. By inhibiting ferroptosis—a type of regulated cell death associated with iron overload—Sal A protects neuronal cells from damage during ICH. The activation of the Akt/GSK-3β/Nrf2 signaling pathway has been suggested as a critical mechanism underlying these neuroprotective effects .

The therapeutic effects of Sal A can be attributed to several mechanisms:

- Inhibition of Lipid Peroxidation: Sal A acts as an iron chelator, reducing oxidative damage by preventing lipid peroxidation.

- Regulation of Apoptosis: It modulates apoptotic pathways by influencing the expression of Bcl-2 family proteins and caspases.

- Activation of Antioxidant Pathways: By enhancing Nrf2-mediated transcriptional activity, Sal A boosts cellular antioxidant defenses .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Study Reference |

|---|---|---|

| Anti-inflammatory | Reduces IL-1β, IL-6, TNF-α levels | Zhao et al., 2008; Liu et al., 2000 |

| Antioxidant | Scavenges free radicals | Qiang et al., 2014 |

| Anticancer | Induces apoptosis | Hu et al., 1997; Lin et al., 2006 |

| Neuroprotective | Inhibits ferroptosis | Nature Scientific Reports |

Research Findings

A variety of studies have demonstrated the efficacy of Sal A across different biological contexts:

- Liver Fibrosis: Sal A has shown promise in alleviating liver fibrosis by reducing collagen deposition and promoting apoptosis in hepatic stellate cells (HSCs) through modulation of oxidative stress pathways .

- Cerebral Ischemia: In models of ICH, Sal A improved neurological outcomes by protecting against neuronal death via ferroptosis inhibition and enhancing blood-brain barrier integrity .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of Salvianolic Acid A Hydrate in laboratory settings?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) paired with UV-Vis detection is the primary method for quantifying purity, with validation parameters including linearity (R² ≥ 0.999), limit of detection (LOD), and limit of quantification (LOQ) . Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are critical for structural elucidation, particularly to confirm the presence of the hydrate form and differentiate it from anhydrous analogs. For example, NMR can identify hydroxyl proton shifts associated with hydration .

Q. How can researchers optimize ethanol-based extraction parameters for Salvianolic Acid A from Salvia miltiorrhiza?

- Methodological Answer : Ethanol concentration and material-to-liquid ratio are key factors. A 60% ethanol concentration maximizes solubility of water-soluble phenolic acids, while a 1:10–1:15 (w/v) material-to-liquid ratio balances extraction efficiency and solvent use . Orthogonal experimental designs (e.g., L9 orthogonal array) are recommended to systematically evaluate interactions between variables (e.g., time, temperature, solvent ratio) . Post-extraction, rotary evaporation under reduced pressure (40–50°C) preserves thermolabile components.

Advanced Research Questions

Q. What methodological strategies are used to validate HPLC-based quantification of this compound in complex matrices (e.g., herbal extracts)?

- Methodological Answer : Validation follows ICH guidelines, including:

- Linearity : Calibration curves across 5–200 µg/mL with R² ≥ 0.998.

- Precision : Intra-day and inter-day relative standard deviation (RSD) < 2%.

- Recovery : Spiked sample recovery rates of 95–105% .

- Specificity : Peak purity assessed via diode-array detection (DAD) to distinguish co-eluting compounds. Matrix effects are minimized using solid-phase extraction (SPE) with C18 cartridges .

Q. How can chemometric models improve the robustness of near-infrared (NIR) spectroscopy for quantifying this compound in quality control workflows?

- Methodological Answer : D-optimal design optimizes spectral preprocessing (e.g., Savitzky-Golay smoothing, multiplicative scatter correction) and wavelength selection to reduce multicollinearity. Partial Least Squares (PLS) regression models are validated using root mean squared error of prediction (RMSEP) < 0.5% and R² > 0.95 . Model robustness is enhanced by incorporating batch-to-batch variability in raw material sourcing .

Q. How should researchers address contradictions in reported stability data for this compound under varying storage conditions?

- Methodological Answer : Stability studies must differentiate between hydrolytic degradation (in aqueous solutions) and oxidative degradation (in solid state). Accelerated stability testing (40°C/75% RH for 6 months) under ICH Q1A guidelines identifies critical degradation pathways. Conflicting data may arise from differences in hydrate stoichiometry (e.g., monohydrate vs. trihydrate) or crystallization methods. X-ray Powder Diffraction (XRPD) and Karl Fischer titration clarify hydrate stability .

Q. What experimental challenges arise in pharmacokinetic studies of this compound, and how can they be mitigated?

- Methodological Answer : Key challenges include:

- Low bioavailability : Use lipid-based nanoemulsions (particle size < 200 nm) to enhance intestinal absorption.

- Rapid metabolism : LC-MS/MS with multiple reaction monitoring (MRM) detects phase I/II metabolites (e.g., glucuronides, sulfates) in plasma .

- Protein binding : Equilibrium dialysis or ultrafiltration quantifies unbound fractions. Pharmacokinetic modeling (non-compartmental analysis) requires sampling at critical timepoints (e.g., Tmax = 1–2 hr post-administration) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.